Cas no 1806822-64-9 (2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide)

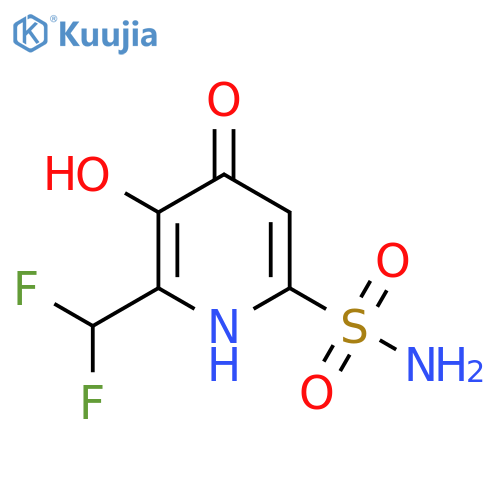

1806822-64-9 structure

商品名:2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide

CAS番号:1806822-64-9

MF:C6H6F2N2O4S

メガワット:240.184647083282

CID:4917252

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide

-

- インチ: 1S/C6H6F2N2O4S/c7-6(8)4-5(12)2(11)1-3(10-4)15(9,13)14/h1,6,12H,(H,10,11)(H2,9,13,14)

- InChIKey: CFTZIZGWVADTMC-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC(C(=C(C(F)F)N1)O)=O)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 240.002

- どういたいしつりょう: 240.002

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 460

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 118

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024004976-250mg |

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide |

1806822-64-9 | 97% | 250mg |

$741.20 | 2022-03-31 | |

| Alichem | A024004976-500mg |

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide |

1806822-64-9 | 97% | 500mg |

$999.60 | 2022-03-31 | |

| Alichem | A024004976-1g |

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide |

1806822-64-9 | 97% | 1g |

$1,780.80 | 2022-03-31 |

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

1806822-64-9 (2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬